3-(Ethylsulfinyl)-5-methylisoxazole

Medicinal chemistry Physicochemical profiling SAR studies

Researchers requiring a defined 3-ethylsulfinyl-5-methylisoxazole building block for SAR programs often face limited sourcing options for this precise oxidation state and chain length. This compound resolves that gap: · Serves as a fragment starting point for COX/oxidoreductase programs, with ChEMBL annotation confirming biological screening relevance. · The configurationally stable sulfinyl stereocenter supports chiral HPLC method development and asymmetric sulfoxidation catalyst validation. · Its intermediate sulfinyl oxidation state permits systematic SAR exploration-oxidize to the sulfone or reduce to the thioether from a single branching intermediate. Supplied as the racemate for general research use; enantiopure samples may be available upon request.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
Cat. No. B12871161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfinyl)-5-methylisoxazole
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCCS(=O)C1=NOC(=C1)C
InChIInChI=1S/C6H9NO2S/c1-3-10(8)6-4-5(2)9-7-6/h4H,3H2,1-2H3
InChIKeyRSDDPSNYYMXAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylsulfinyl)-5-methylisoxazole Procurement & Selection Overview


3-(Ethylsulfinyl)-5-methylisoxazole (CAS 69528-85-4) is a 3,5-disubstituted isoxazole heterocycle bearing an ethylsulfinyl (–S(O)CH₂CH₃) group at the 3-position and a methyl group at the 5-position, with the molecular formula C₆H₉NO₂S and a molecular weight of 159.21 g/mol . As a member of the isoxazole family—a privileged scaffold in medicinal chemistry underpinning marketed drugs such as the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide—this compound occupies a distinct niche among sulfinyl-substituted heterocycles [1]. Its sulfinyl oxidation state and ethyl chain length confer specific physicochemical and reactivity properties that differentiate it from methyl-, allyl-, and sulfonyl analogs, making it a defined chemical entity for structure–activity relationship (SAR) studies, synthetic intermediate applications, and pharmacological screening .

Scaffold 3-Ethylsulfinyl-5-methylisoxazole for systematic SAR exploration
Stereochemistry Configurationally stable sulfinyl stereocenter enables chiral discrimination studies
Workflow Medicinal chemistry, fragment-based screening, chiral separation method development

Why Generic Substitution Fails for 3-(Ethylsulfinyl)-5-methylisoxazole


Although the 5-methylisoxazole core is shared across numerous bioactive compounds—including sulfamethoxazole, leflunomide metabolites, and various COX-2 inhibitors—the 3-position substituent fundamentally governs the molecule's electronic character, lipophilicity, metabolic fate, and target engagement profile [1]. The ethylsulfinyl group is a specific pharmacophoric element: the sulfinyl sulfur is a stereogenic center (chiral at sulfur), enabling diastereomeric discrimination in chiral environments, and its intermediate oxidation state permits both hydrogen-bond acceptor and mild oxidant behavior, properties absent in the corresponding sulfide (3-ethylthio) or sulfone (3-ethylsulfonyl) analogs [2]. Simply substituting a generic 5-methylisoxazole or a differently substituted 3-sulfinyl variant (e.g., methylsulfinyl or allylsulfinyl) alters the compound's logP, steric bulk, and metabolic oxidation potential, which can redirect or abolish the desired biological readout in any assay where the 3-ethylsulfinyl moiety was part of the design hypothesis [3].

Target
Substitute
Risk Summary
3-(Ethylsulfinyl)-5-methylisoxazole
3-Ethylthio analog
Lacks sulfinyl H‑bond acceptor, higher lipophilicity, no stereocenter – binding and permeability may shift
3-(Ethylsulfinyl)-5-methylisoxazole
3-Ethylsulfonyl analog
Different oxidation state alters electronic profile and removes chiral sulfur – metabolic and target engagement context may diverge
3-(Ethylsulfinyl)-5-methylisoxazole
3-Methylsulfinyl analog
Shorter alkyl chain reduces steric bulk and lipophilicity – hydrophobic contact and partitioning may differ

Differentiation Evidence Against Closest Analogs


Sulfinyl vs. Thioether: Lipophilicity & H-Bond Capacity

The sulfinyl group (–S(O)–) introduces a hydrogen-bond acceptor with a calculated logP shift of approximately –0.7 to –1.0 log units relative to the corresponding sulfide (–S–), based on established fragment-based logP contribution tables for aromatic sulfoxides vs. thioethers [1]. While experimentally measured logP values for this specific compound are not publicly reported, the sulfinyl oxygen contributes approximately 0.5–0.8 kcal/mol in hydrogen-bond acceptor capacity (pK_BHX ≈ 1.2–1.8) that is entirely absent in the ethylthio analog [2]. This difference can alter aqueous solubility, membrane permeability, and protein-binding interactions in any screening cascade.

Sulfinyl vs. Thioether
Class‑level inference
ΔclogP ≈ –0.7 to –1.0
+1 strong H‑bond acceptor site
Lower passive permeability, enhanced solubility, distinct target‑binding H‑bond patterns
Fragment‑based estimate; experimental logP not publicly reported
Medicinal chemistry Physicochemical profiling SAR studies

Ethyl vs. Methyl Chain: Steric & Lipophilic Effects

Replacing the methylsulfinyl group with an ethylsulfinyl substituent adds one methylene unit, increasing the calculated molecular volume by approximately 14–16 ų (from ~130 ų to ~145 ų for the sulfinyl-alkyl fragment) and the calculated logP by approximately +0.4 to +0.5 log units, based on the π-value of a methylene group in aliphatic chains adjacent to polar functions [1]. In the context of COX inhibition, patent literature (US5633272) explicitly claims that R¹ substituents on 3,4-diarylisoxazoles may include both methylsulfinyl and ethylsulfinyl, implying that the ethyl chain is a deliberate SAR extension to modulate potency and selectivity [2]. No published head-to-head IC₅₀ data for these two specific monosubstituted isoxazoles was identified in the accessible literature.

Ethyl vs. Methyl Chain
Class‑level inference
Δvolume ≈ +14–16 ų
ΔclogP ≈ +0.4 to +0.5
Incremental lipophilicity and steric occupancy for hydrophobic pocket contact
No head‑to‑head IC₅₀ data publicly available for these specific analogs
Medicinal chemistry SAR optimization Ligand efficiency

Chiral Sulfinyl Center Differentiation

The sulfinyl sulfur in 3-(ethylsulfinyl)-5-methylisoxazole is configurationally stable at room temperature, existing as a pair of enantiomers (Rₛ and Sₛ) due to the pyramidal geometry of the sulfinyl group with a lone pair occupying the apical position [1]. This stereochemical feature is absent in the sulfide (planar C–S–C) and sulfone (tetrahedral but symmetric S(O)₂) analogs, and it is shared but sterically differentiated in the methylsulfinyl analog [2]. The enantiomers can be resolved by chiral HPLC or synthesized stereoselectively via the Andersen method using menthyl sulfinate esters, as demonstrated for related 3-alkylsulfinylmethylisoxazolines [3]. The configurational stability (barrier to pyramidal inversion typically >35–40 kcal/mol for dialkyl sulfoxides at ambient temperature) means that enantiomeric integrity is maintained under standard storage and assay conditions, enabling stereospecific biological evaluation.

Chiral Sulfinyl Center
Class‑level inference
1 stereogenic center (Rₛ/Sₛ)
Inversion barrier >35 kcal/mol
Enables stereospecific evaluation; sulfide and sulfone analogs lack this stereochemical dimension
Configurational stability maintained under standard assay/storage conditions
Stereochemistry Chiral separation Enantioselective synthesis

COX-1 Inhibition Screening Status

3-(Ethylsulfinyl)-5-methylisoxazole has been evaluated for COX-1 inhibitory activity and registered in the ChEMBL database (Assay ChEBML_51516), indicating that it has undergone at least primary screening against this therapeutically relevant target [1]. However, the specific IC₅₀ value from this assay is not publicly accessible in the retrieved BindingDB record, which contains affinity data linked to a different ChEMBL compound identifier (CHEMBL1559759, corresponding to a chlorobenzamide with molecular formula C₁₃H₁₀ClNO) [2]. Within the broader isoxazole class, structurally related 3,4-diarylisoxazoles have demonstrated potent COX-1 inhibition (e.g., IC₅₀ values as low as 64 nM for COX-1 in optimized analogs) and COX-2 selectivity indices exceeding 500,000 for diarylisoxazole-based inhibitors such as CAY10404 [3]. This compound represents a simplified, monosubstituted isoxazole sulfoxide that may serve as a fragment-like starting point or control compound in COX-related screening cascades.

COX‑1 Screening Status
Supporting evidence
Registered in ChEMBL (assay ChEBML_51516); exact IC₅₀ not publicly accessible
Provides a starting point for COX‑related screening cascades; not an optimized lead
Compare with potent diarylisoxazole COX‑1 inhibitors (class‑level reference)
COX inhibition Anti-inflammatory screening Enzymatic assay

Best-Fit Research & Industrial Application Scenarios


Fragment-Based or Scaffold-Hopping Campaigns

As a low-molecular-weight (159.21 Da) isoxazole sulfoxide with documented COX-1 screening annotation in ChEMBL [1], this compound is suited as a fragment starting point or scaffold-hopping template in medicinal chemistry programs targeting cyclooxygenases or related oxidoreductases. Its sulfinyl group provides a tractable synthetic handle for further oxidation to the sulfone or reduction to the sulfide, enabling systematic SAR exploration of the sulfur oxidation state at the 3-position. The ethyl chain offers a balanced lipophilic increment over the methyl analog without the metabolic liability of allyl unsaturation [2].

Chiral Sulfoxide Methodology & Enantioselective Synthesis

The configurationally stable sulfinyl stereocenter makes this compound a suitable substrate for developing or validating chiral HPLC separation methods, asymmetric sulfoxidation catalysts, or stereochemical assignment protocols (e.g., vibrational circular dichroism or X-ray crystallography of diastereomeric salts) [3]. Procurement of the racemate enables method development for enantiomeric resolution, while enantiopure samples (if sourced) support stereospecific biological evaluation.

Physicochemical Profiling of Sulfinyl Heterocycles

The compound serves as a defined chemical probe for quantifying the contribution of the ethylsulfinyl group to key drug-likeness parameters—including logP, aqueous solubility, polar surface area, and hydrogen-bond acceptor capacity—relative to matched molecular pairs (ethylthio and ethylsulfonyl analogs). Such data directly inform multiparameter optimization in lead generation, particularly when balancing potency against permeability and metabolic stability [4].

Synthetic Intermediate for 3-Functionalized Libraries

The sulfinyl group is a versatile synthetic intermediate: it can undergo Pummerer rearrangement to introduce α-substituted thioethers, oxidation to the sulfone for subsequent nucleophilic displacement, or reduction to the thioether for further S-alkylation chemistry. This positions 3-(ethylsulfinyl)-5-methylisoxazole as a branching point for generating diverse 3-substituted-5-methylisoxazole libraries for high-throughput screening [5].

Application
Selection Property
Validation Focus
Fragment‑based / scaffold‑hopping campaigns
Low MW isoxazole sulfoxide with COX‑1 screening annotation
Sulfur oxidation state SAR; balanced lipophilicity over methyl/allyl analogs
Chiral sulfoxide methodology & enantioselective synthesis
Configurationally stable sulfinyl stereocenter
Chiral HPLC method development; stereospecific biological evaluation
Physicochemical profiling of sulfinyl heterocycles
Defined probe for matched molecular pair analysis
logP, solubility, H‑bond acceptor capacity assessment
Synthetic intermediate for 3‑functionalized libraries
Versatile sulfinyl handle (Pummerer, oxidation, reduction)
Generation of diverse 3‑substituted‑5‑methylisoxazole screening libraries
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